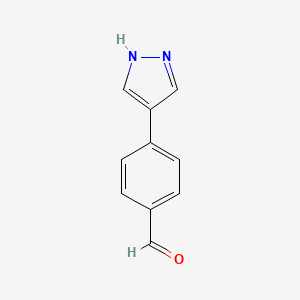

4-(1H-Pyrazol-4-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

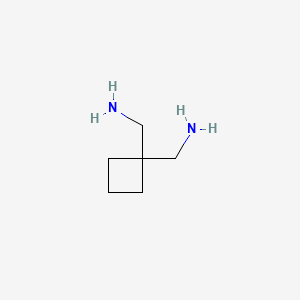

4-(1H-Pyrazol-4-yl)benzaldehyde is a compound with the molecular formula C10H8N2O . It is used for research and development purposes .

Synthesis Analysis

Pyrazole-containing compounds, such as 4-(1H-Pyrazol-4-yl)benzaldehyde, are synthesized using various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of structurally diverse pyrazole derivatives is highly desirable due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-4-yl)benzaldehyde consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 172.18300 .Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Scientific Research Applications

Antileishmanial Activity

This compound has been shown to display antiparasitic activities, particularly against leishmaniasis. The sulfonamide functionality of the compound contributes to its effectiveness in this field .

Antibacterial Properties

Studies have indicated that derivatives of this compound exhibit significant activity against bacteria such as E. coli, S. aureus, and B. subtilis .

Antiviral HIV Activities

The compound has also been associated with anti-viral activities, specifically against HIV, due to its structural properties .

Organic Synthesis Intermediate

4-(1H-Pyrazol-4-yl)benzaldehyde serves as an intermediate product for fine organic synthesis and can be a potential building block in the design of various organic compounds .

Synthesis of Heterocycles

Efforts have been made to produce new heterocycles using this compound, which involved reactions with various mono- and binucleophiles. These heterocycles have potential applications in medicinal chemistry .

Antioxidant Activity

The compound has been used in assays to measure antioxidant activity, comparing its effectiveness to that of ascorbic acid using the ABTS method .

Mechanism of Action

While the specific mechanism of action for 4-(1H-Pyrazol-4-yl)benzaldehyde is not mentioned in the search results, pyrazole derivatives are known to have diverse and valuable synthetical, biological, and photophysical properties . They are often used as scaffolds in the synthesis of bioactive chemicals .

Safety and Hazards

4-(1H-Pyrazol-4-yl)benzaldehyde should be handled with personal protective equipment to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should also be avoided . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and remove all sources of ignition .

Future Directions

Pyrazole derivatives, including 4-(1H-Pyrazol-4-yl)benzaldehyde, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore new and improved applications of these compounds .

properties

IUPAC Name |

4-(1H-pyrazol-4-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10/h1-7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWUAGMJLPHDGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

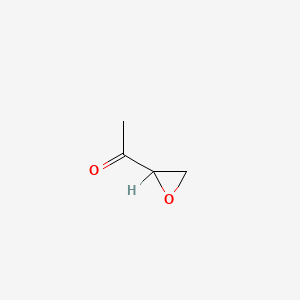

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)